(6-Methoxy-4-methylpyridin-2-YL)methylamine
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Overview
Description
(6-Methoxy-4-methylpyridin-2-YL)methylamine: is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-4-methylpyridin-2-YL)methylamine typically involves the reaction of 6-methoxy-4-methylpyridine with formaldehyde and ammonia or a primary amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-4-methylpyridin-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, (6-Methoxy-4-methylpyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Methoxy-4-methylpyridin-2-YL)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering their signaling and downstream effects.
Proteins: The compound can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
6-Methoxy-4-methylpyridin-3-amine: Similar in structure but differs in the position of the amine group.
(2-Methoxypyridin-4-yl)methanamine: Similar in structure but differs in the position of the methoxy group.
(4-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the methoxy group.
Uniqueness: (6-Methoxy-4-methylpyridin-2-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyridine ring influences its reactivity and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(6-methoxy-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
KFHLIGHNJMZARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)CN |
Origin of Product |
United States |
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